

Comprehensive Technical Analysis of Enflurane: Pharmacodynamics and Cardiac Effects

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Introduction and Fundamental Pharmacology

Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated inhalational anesthetic that was first approved for clinical use in 1972. As a **fluorinated ethyl methyl ether** compound, it belongs to the same chemical family as isoflurane and desflurane but possesses distinct pharmacodynamic properties that have shaped its clinical utility and safety profile. With a chemical formula of $C_3H_2ClF_5O$ and molecular weight of 184.492 g/mol, **enflurane** represents an important historical agent in the evolution of inhalational anesthetics, though its use has declined in many markets due to specific neurotoxic concerns and the availability of agents with more favorable therapeutic indices. [1] [2]

The **pharmacodynamic profile** of **enflurane** is characterized by its ability to rapidly induce anesthesia through complex interactions with central nervous system receptors while producing dose-dependent cardiovascular effects that necessitate careful titration during administration. **Enflurane** exhibits a **minimum alveolar concentration (MAC)** of 1.68% in oxygen, which places it at an intermediate potency level among inhaled anesthetics. When administered in combination with 70% nitrous oxide, its MAC decreases to 0.57%, demonstrating the synergistic effect of nitrous oxide on anesthetic requirements. The blood-gas partition coefficient of **enflurane** is approximately 1.8, resulting in intermediate induction and recovery

times compared to other agents—slower than desflurane and sevoflurane but more rapid than halothane. [1] [3] [2]

From a clinical perspective, **enflurane** may be used for both the **induction and maintenance** of general anesthesia and can also provide analgesia during labor and delivery. Low concentrations have been employed as an adjunct to general anesthetic drugs during Cesarean section deliveries. However, **enflurane's** distinctive propensity to **induce seizure activity** at deep anesthetic concentrations or in the setting of hyperventilation, combined with its relatively pronounced cardiodepressant effects compared to some contemporary agents, has limited its use in modern anesthesia practice, particularly for patients with underlying epilepsy or cardiovascular compromise. [1]

Cardiovascular Effects: Comprehensive Analysis

Direct Myocardial Effects

Enflurane produces **dose-dependent cardiac depression** through direct effects on myocardial tissue. The primary manifestation of this depression is a reduction in myocardial contractility, which has been demonstrated in both animal and human studies. In chronically instrumented dog models, **enflurane** produced significant reductions in peak positive left ventricular dP/dt (a sensitive indicator of contractility) and cardiac output at both 1.25 and 1.75 MAC concentrations. When compared with other volatile anesthetics under identical experimental conditions, **enflurane** and halothane demonstrated more pronounced negative inotropic effects than isoflurane or desflurane. This contractile depression appears to be more significant in patients with pre-existing cardiac compromise, as studies have demonstrated that the negative inotropic effects of **enflurane** were more pronounced in patients with congestive heart failure compared to healthy individuals. [4] [3] [2]

The **cellular mechanisms** underlying **enflurane's** myocardial effects involve interference with calcium handling within cardiac myocytes. Research indicates that **enflurane** binds to calcium channels in the cardiac sarcoplasmic reticulum, disrupting calcium release and reuptake processes essential for efficient excitation-contraction coupling. Additionally, **enflurane** has been shown to inhibit the sarcoplasmic/endoplasmic reticulum calcium ATPase 1 (SERCA1), further impairing calcium sequestration and availability for subsequent contractions. These actions at the cellular level manifest clinically as

diminished contractile force generation and contribute to the overall cardiodepressant profile of **enflurane**, particularly at higher inspired concentrations. [1]

Systemic Hemodynamic Effects

The systemic hemodynamic effects of **enflurane** are characterized by **reductions in arterial blood pressure** that occur in a dose-dependent manner. Unlike halothane, which lowers blood pressure primarily through myocardial depression without significantly altering systemic vascular resistance, **enflurane** reduces blood pressure through a combination of decreased cardiac output and reduced systemic vascular resistance. The vasodilation produced by **enflurane** appears to involve multiple mechanisms, including diminished sympathetic vasoconstrictor tone, interference with local regulatory mechanisms in peripheral vascular beds, and direct effects on vascular smooth muscle. Studies investigating the effects of **enflurane** on intestinal vascular beds in cats have demonstrated direct vasodilatory actions that contribute to the overall reduction in peripheral resistance. [5] [6] [3]

Table 1: Quantitative Hemodynamic Effects of **Enflurane** in Experimental Models

Hemodynamic Parameter	Change at 1.25 MAC	Change at 1.75 MAC	Comparative Context
Heart Rate	+44% from baseline	+44% from baseline	Greater increase than halothane, similar to enflurane at 1.75 MAC [4]
Mean Arterial Pressure	Significant reduction	Profound reduction	Greater preservation with desflurane compared to isoflurane and enflurane [4]
Cardiac Output	Decreased	Markedly decreased	More depression than isoflurane/desflurane [4] [2]
Systemic Vascular Resistance	Decreased	Decreased	Combined effect of central and peripheral actions [6]
Coronary Blood Flow Velocity	Not significantly changed	Not significantly changed	Differs from isoflurane which increases coronary flow [4]

The **compensatory tachycardia** observed with **enflurane** anesthesia represents an attempt to maintain cardiac output in the face of reduced stroke volume resulting from direct myocardial depression and decreased preload. This heart rate elevation is less pronounced than that seen with desflurane but more significant than with halothane. In dog models, **enflurane** increased heart rate by approximately 44% from baseline at 1.75 MAC, compared to 79% with desflurane under identical conditions. The heart rate effects appear to be mediated through both direct actions on cardiac pacemaker cells and altered autonomic nervous system activity, with **enflurane** producing less sympathetic activation than desflurane during rapid increases in inspired concentration. [5] [4]

Comparative Analysis with Contemporary Agents

Table 2: Comparative Cardiovascular Effects of Volatile Anesthetics at Equi-Anesthetic Concentrations

Parameter	Enflurane	Isoflurane	Desflurane	Sevoflurane	Halothane
Myocardial Depression	+++	++	++	++	++++
Vasodilation (Systemic)	++	+++	++	+	+
Heart Rate Effects	Moderate increase	Moderate increase	Marked increase	Mild increase	Mild increase/decrease
Coronary Vasodilation	Minimal	Significant	Moderate (ANS dependent)	Moderate	Minimal
Sensitization to Catecholamines	Low	Very low	Low	Low	High
Cardioprotective Preconditioning	Demonstrated	Well-established	Demonstrated	Well-established	Limited

The comparative hemodynamic profiles reveal that **enflurane** produces more pronounced **negative inotropy** than isoflurane, desflurane, or sevoflurane, with effects similar in magnitude to halothane. However, unlike

halothane, **enflurane** does not significantly sensitize the myocardium to catecholamines, making it a safer choice when exogenous epinephrine administration is anticipated during procedures. From a coronary hemodynamic perspective, **enflurane** does not produce the coronary vasodilation observed with isoflurane, which may theoretically reduce the risk of coronary steal phenomena in susceptible patients with fixed coronary lesions. This differential effect on coronary vascular resistance has been demonstrated in animal models where isoflurane increased coronary blood flow velocity while **enflurane** did not produce significant changes. [4] [3] [2]

Molecular Mechanisms and Signaling Pathways

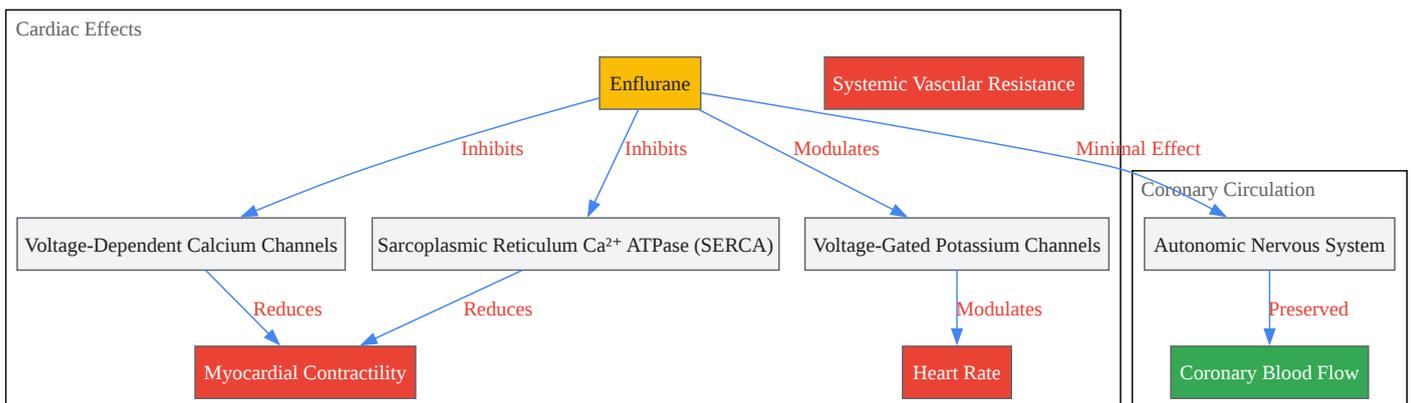
Neurodepressive Mechanisms

The primary anesthetic effects of **enflurane** are mediated through potentiation of inhibitory neurotransmission and antagonism of excitatory neurotransmission in the central nervous system. Research indicates that **enflurane** binds to **GABAA receptors**, enhancing chloride influx and resulting in neuronal hyperpolarization and reduced excitability. Studies on rat models suggest that approximately 30% of the central nervous system depressant effects on the spinal cord following **enflurane** administration are mediated through GABAA receptors. Additionally, **enflurane** potentiates **glycine receptors** (responsible for approximately 20% of its depressant effects), particularly in the ventral neural horn regions. **Enflurane** also functions as an antagonist at glutamate NMDA receptors, further contributing to its overall depressant effect on neuronal excitability. These combined actions on multiple receptor systems result in the unconsciousness, amnesia, and immobility that characterize the anesthetic state. [1]

The **epileptogenic potential** of **enflurane** represents a unique neuropharmacological property among volatile anesthetics. At deep anesthetic concentrations, particularly when accompanied by hyperventilation and reduced PaCO₂, **enflurane** can produce seizure-like activity on electroencephalography and occasionally clinical seizure manifestations. This pro-convulsant effect is thought to result from selective inhibition of inhibitory pathways with relative sparing of excitatory circuits, potentially through differential effects on subtypes of GABAA receptors or through actions on other ion channels that regulate neuronal excitability. This neuroexcitatory property has limited **enflurane's** use in patients with epilepsy or other seizure disorders and necessitates careful monitoring of anesthetic depth and ventilation parameters during its administration. [1] [3] [2]

Cardiac Signaling Pathways

The cardiodepressant effects of **enflurane** are mediated through multiple signaling pathways and ion channel interactions at the cellular level. **Enflurane** inhibits **voltage-dependent calcium channels** in the cardiac sarcoplasmic reticulum, disrupting calcium-induced calcium release and impairing myocardial contractility. Additionally, **enflurane** inhibits sarcoplasmic/endoplasmic reticulum calcium ATPase 1 (SERCA1), further compromising calcium handling and contributing to negative inotropy. The drug also modulates **voltage-gated potassium channels**, potentially affecting cardiac action potential duration and repolarization reserve, which may have implications for arrhythmogenesis in susceptible individuals. [1]



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*Cardiac Signaling Pathways: This diagram illustrates **enflurane's** primary molecular targets and downstream effects on cardiac function, highlighting its multi-mechanistic cardiodepression.*

The **cardiovascular autonomic effects** of **enflurane** involve complex interactions with both sympathetic and parasympathetic nervous system regulation. Unlike isoflurane, which increases sympathetic activity, or sevoflurane, which enhances both sympathetic and parasympathetic activity when combined with nitrous

oxide, **enflurane** produces a more balanced autonomic effect. However, it does diminish baroreceptor reflex responsiveness, potentially compromising the compensatory mechanisms that maintain hemodynamic stability during positional changes or blood loss. The effects on autonomic control are particularly relevant in understanding the heart rate changes observed with **enflurane** administration and its relatively stable hemodynamic profile compared to agents like desflurane that produce more pronounced sympathetic activation during rapid increases in inspired concentration. [5] [6]

Cardioprotective Mechanisms

Despite its cardiodepressant properties, **enflurane** shares with other volatile anesthetics the ability to elicit **pharmacological preconditioning** effects that may protect the myocardium against ischemic injury. This protective mechanism involves the activation of mitochondrial ATP-sensitive potassium (K_{ATP}) channels, leading to generation of reactive oxygen species that activate downstream protein kinase C pathways. These signaling cascades ultimately converge on the mitochondrial permeability transition pore (mPTP), reducing the likelihood of its opening during reperfusion and thereby limiting cell death following ischemic insults. Research has demonstrated that administration of **enflurane** before an ischemic event reduces myocardial infarct size in animal models, with efficacy similar to that observed with other volatile agents except desflurane, which has shown superior protective properties in some comparative studies. [7]

The **clinical relevance** of these cardioprotective mechanisms remains an area of active investigation. While preconditioning effects have been consistently demonstrated in laboratory settings, translating these benefits to improved patient outcomes in clinical practice has proven challenging. Current evidence suggests that volatile anesthetics, including **enflurane**, may offer advantages over intravenous anesthetics in patients undergoing coronary artery bypass surgery, with some meta-analyses demonstrating reduced cardiac biomarker release and potentially better preservation of myocardial function. However, these benefits must be weighed against the potential for hemodynamic instability, particularly in patients with compromised ventricular function or significant cardiovascular comorbidity. [5] [7]

Experimental Methodologies and Research Models

In Vivo Hemodynamic Assessment

The **chronically instrumented dog model** has provided extensive quantitative data on the cardiovascular effects of **enflurane** and other volatile anesthetics. In this sophisticated preparation, animals undergo surgical instrumentation for measurement of aortic and left ventricular pressure, peak left ventricular dP/dt (a sensitive indicator of contractility), subendocardial segment length, coronary blood flow velocity, and cardiac output. Following recovery from surgery, experiments are conducted in the conscious state to establish baseline measurements, followed by recordings after 30 minutes of equilibration at specific MAC multiples (typically 1.25 and 1.75 MAC) of the test anesthetic. This model allows for within-subject comparisons across different agents and eliminates the confounding effects of acute surgical stress and supplemental anesthetics that complicate acute preparations. [4]

To elucidate the role of autonomic nervous system influences on cardiovascular parameters, studies often incorporate **pharmacologic autonomic blockade** using combinations of muscarinic antagonists (e.g., atropine) and beta-adrenergic blockers (e.g., propranolol). The application of this methodology to **enflurane** research demonstrated that many of the heart rate differences observed between anesthetic agents are mediated through autonomic nervous system interactions rather than direct chronotropic effects. For instance, after autonomic blockade, the differences in heart rate response between **enflurane** and desflurane were abolished, indicating that their distinct chronotropic effects are primarily mediated through differential autonomic nervous system modulation rather than direct actions on pacemaker cells. [4]

Isolated Heart and Cellular Models

Isolated perfused heart preparations (Langendorff method) have been instrumental in characterizing the direct cardiac effects of **enflurane** independent of systemic influences. In this model, hearts are removed from small animals (typically guinea pigs or rabbits) and retrogradely perfused through the aorta with oxygenated physiologic solution. A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer for continuous measurement of developed pressure and dP/dt. Coronary flow can be precisely measured, and vascular resistance calculated. Using this preparation, researchers have demonstrated that **enflurane** produces direct negative inotropic effects and modest coronary vasodilation, independent of neurohumoral influences or changes in loading conditions. [7]

At the cellular level, **patch-clamp electrophysiology** techniques have elucidated **enflurane's** effects on specific ion channels contributing to its cardiodepressant properties. These studies have demonstrated concentration-dependent inhibition of L-type calcium currents, which play a crucial role in cardiac

excitation-contraction coupling. Similarly, voltage-clamp experiments have characterized **enflurane's** effects on various potassium currents that regulate action potential duration and cardiac repolarization. Complementary **calcium imaging studies** using fluorescent indicators (e.g., Fura-2) have visualized **enflurane's** disruption of intracellular calcium transients and sarcoplasmic reticulum calcium loading, providing mechanistic insights into its negative inotropic effects. [1] [7]

Integrated Cardiovascular Control Studies

Sophisticated **baroreflex testing methodologies** have been employed to characterize **enflurane's** effects on integrated cardiovascular control systems. These protocols typically involve recording hemodynamic responses to pharmacologically induced pressure changes (using vasoactive drugs such as phenylephrine and sodium nitroprusside) or to direct neural stimulation. Research using these approaches has demonstrated that **enflurane** produces dose-dependent impairment of baroreflex function, compromising an important compensatory mechanism for maintaining hemodynamic stability during anesthesia. Similar methodologies have been applied to study cardiopulmonary reflex responses and their modification by **enflurane**. [6]

Regional hemodynamic assessment techniques have provided insights into **enflurane's** differential effects across various vascular beds. Studies employing electromagnetic or Doppler flow probes on coronary, renal, mesenteric, and cerebral arteries have demonstrated heterogeneous vascular responses to **enflurane**. For instance, while **enflurane** produces modest vasodilation in the coronary circulation, it causes more pronounced vasodilation in mesenteric vascular beds. These differential effects have implications for organ perfusion distribution and may contribute to the overall hemodynamic profile observed during **enflurane** anesthesia. Laser Doppler flowmetry and other microvascular assessment techniques have further characterized **enflurane's** effects on peripheral perfusion and capillary血流. [6]

Clinical Correlations and Contemporary Status

Clinical Applications and Considerations

Despite the availability of newer agents, **enflurane** maintains **specialized clinical applications** in various settings. Its continued use in resource-limited environments is driven primarily by economic factors and

compatibility with existing anesthesia delivery systems. **Enflurane's** stability in the presence of soda lime, minimal metabolism, and well-characterized pharmacodynamics make it a practical choice in settings where newer agents are cost-prohibitive or logistically challenging to obtain. Additionally, **enflurane's** rapid onset and offset characteristics compared to halothane have supported its continued use in certain pediatric anesthesia applications, particularly for short procedures where rapid emergence is desirable. [8]

In **obstetric anesthesia**, **enflurane** has been used for analgesia during labor and delivery, with low concentrations providing effective pain relief while minimizing neonatal depression. Studies have demonstrated that **enflurane** is well-tolerated by newborns when used for Cesarean section anesthesia, with Apgar scores comparable to those observed with other anesthetic techniques. The drug's uterine relaxation properties at higher concentrations can be beneficial for certain obstetric procedures but may increase the risk of uterine atony and bleeding during routine deliveries, necessitating careful dose titration. [1] [2]

Safety Profile and Contraindications

The most significant **neurological safety concern** with **enflurane** is its potential to induce seizure activity, particularly at deeper anesthetic levels (above 1.5 MAC) and in the setting of hypocapnia induced by hyperventilation. Electroencephalographic studies have demonstrated a characteristic pattern of high-voltage, high-frequency activity progressing to spike-wave complexes and frank seizure activity under these conditions. This epileptogenic potential contraindicates **enflurane** use in patients with epilepsy and warrants caution in those with other seizure disorders. Additionally, case reports have described delayed convulsions following light general anesthesia without hyperventilation, including one instance of a patient experiencing a seizure after discharge following day-case anesthesia. [1] [3] [2]

Enflurane shares with other volatile anesthetics the potential to trigger **malignant hyperthermia** in susceptible individuals. This pharmacogenetic disorder, characterized by uncontrolled skeletal muscle metabolism and dramatic hyperthermia, represents a medical emergency requiring immediate discontinuation of the triggering agent and administration of dantrolene. While the incidence of malignant hyperthermia with **enflurane** is lower than with halothane, the risk necessitates appropriate screening and preparedness. From a hepatic safety perspective, **enflurane** is associated with rare but clinically significant elevations in liver enzymes, and cases of immune-mediated hepatitis have been reported, though the incidence is substantially lower than with halothane. [1] [3]

Contemporary Research Applications

Enflurane continues to serve as a **valuable research tool** in neuroscience and experimental pharmacology, particularly in studies investigating the mechanisms of anesthetic action and neural effects of volatile agents. Its well-characterized pro-convulsant properties at high concentrations make it useful in models studying seizure thresholds and anticonvulsant drug efficacy. Additionally, **enflurane's** effects on cortical and subcortical electrophysiology have contributed to understanding the neural circuits mediating consciousness and anesthetic-induced unconsciousness. [8]

In **educational contexts**, **enflurane** maintains presence in simulation laboratories and training programs, where its familiar pharmacology and well-understood safety profile make it suitable for teaching principles of inhalational anesthesia. Many anesthesia training programs continue to include **enflurane** in their curriculum to provide historical context and comparative pharmacology, even as clinical practice shifts toward newer agents. This educational application ensures that future anesthesiologists understand the evolution of their specialty and can appreciate the comparative properties of different anesthetic agents. [8]

Conclusion

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